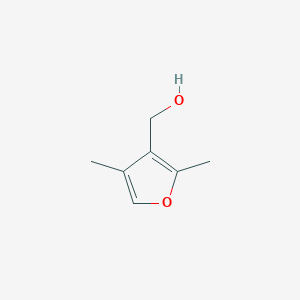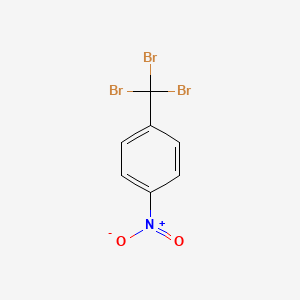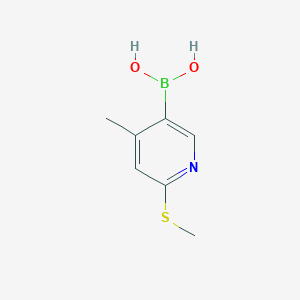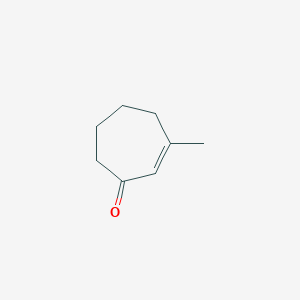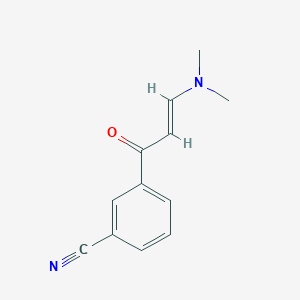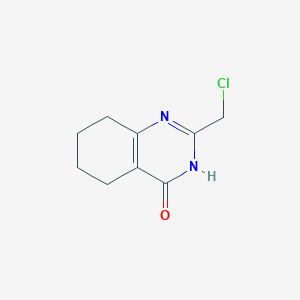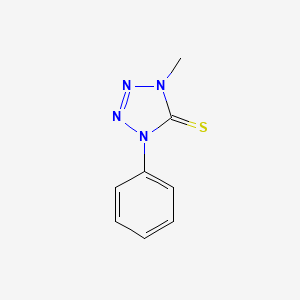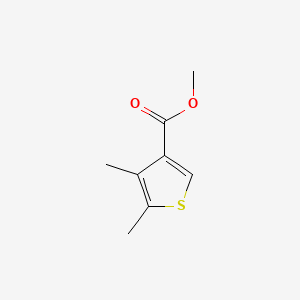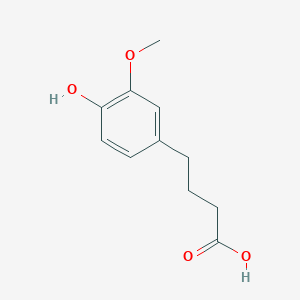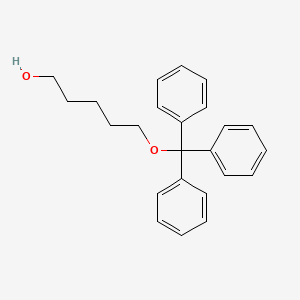
5-Trityloxypentanol
Vue d'ensemble
Description
5-Trityloxypentanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as TTP or trityl pentanol and is a trityl ether derivative of pentanol.
Applications De Recherche Scientifique
5-Trityloxypentanol is a chemical compound with potential applications in various scientific research areas. Below are detailed insights into its applications, excluding drug use, dosage, and side effects.
Research Applications
Neuropharmacology and Migraine Treatment:
- 5-Trityloxypentanol has been studied in the context of neuropharmacology, particularly in migraine treatment. Researchers have explored the actions of similar compounds, like 5-HT1B/1D receptor agonists, in treating migraines. These compounds act by inhibiting nociceptive transmission in the trigeminal dorsal horn, offering insights into migraine pathophysiology and potential treatment strategies (Goadsby & Knight, 1997).
Antidepressant Drug Development:
- Compounds related to 5-Trityloxypentanol have been crucial in the development of antidepressant drugs. Fluoxetine, a selective 5-HT uptake inhibitor, is an example of how research on serotonin and related compounds has led to effective treatments for depression (Wong, Bymaster, & Engleman, 1995).
Pain Research:
- Understanding the pharmacology of compounds like 5-Trityloxypentanol contributes to pain research, particularly in understanding migraine mechanisms. The introduction of selective anti-migraine agents, such as Triptan 5-HT1B/1D agonists, has opened new avenues in pain research, providing insights into the cell biology of pain and potential therapeutic targets (Hargreaves, 2007).
Neuroimaging Studies:
- Research on compounds influencing serotonin receptors, similar to 5-Trityloxypentanol, has been linked to neuroimaging studies. These studies aid in understanding the neural systems biology of conditions like migraine and contribute to the development of targeted treatment strategies (Kröger & May, 2015).
Drug Development and Pharmacokinetics:
- The pharmacokinetic properties of compounds related to 5-Trityloxypentanol have been studied extensively. This research has implications for drug development, particularly in understanding how drugs interact with receptors and their overall efficacy in treating disorders like depression and anxiety (Andrée et al., 2000).
Propriétés
IUPAC Name |
5-trityloxypentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c25-19-11-4-12-20-26-24(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKACEUUAIILSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474808 | |
| Record name | 5-Trityloxypentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trityloxypentanol | |
CAS RN |
147726-64-5 | |
| Record name | 5-Trityloxypentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

